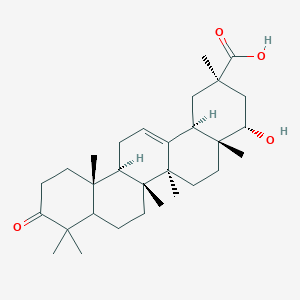

Triptotriterpenonic acid A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triptotriterpenonic acid A (TTA) is a triterpenoid compound isolated from the traditional Chinese medicinal plant Tripterygium wilfordii Hook.f. (TwHF). It is known for its potent anti-inflammatory, immunosuppressive, and antitumor activities. TTA has attracted significant research attention due to its unique chemical structure and promising therapeutic potential.

Wirkmechanismus

Triptotriterpenonic acid A exerts its pharmacological effects through multiple mechanisms. It can inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which play crucial roles in inflammation and tumorigenesis. Triptotriterpenonic acid A can also regulate the expression of various genes, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.

Biochemische Und Physiologische Effekte

Triptotriterpenonic acid A has been shown to have various biochemical and physiological effects, including anti-inflammatory, immunosuppressive, antitumor, and neuroprotective activities. Triptotriterpenonic acid A can reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. Triptotriterpenonic acid A can also modulate the activity of immune cells, such as T cells, B cells, and dendritic cells, leading to immunosuppression. Triptotriterpenonic acid A has been found to inhibit the growth and metastasis of various types of cancer cells, such as breast cancer, lung cancer, and leukemia. Triptotriterpenonic acid A can also protect neurons from oxidative stress and apoptosis, suggesting its potential use in neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

Triptotriterpenonic acid A has several advantages for laboratory experiments. It is a natural compound with low toxicity and high bioavailability. Triptotriterpenonic acid A can be easily synthesized in the laboratory, allowing for the production of large quantities for research purposes. However, Triptotriterpenonic acid A also has some limitations. Its chemical stability and solubility can be a challenge for formulation and delivery. Triptotriterpenonic acid A can also interact with other compounds and proteins, leading to potential interference in experimental results.

Zukünftige Richtungen

There are several future directions for Triptotriterpenonic acid A research. First, the molecular targets and signaling pathways of Triptotriterpenonic acid A need to be further elucidated to understand its mechanism of action. Second, the pharmacokinetics and pharmacodynamics of Triptotriterpenonic acid A need to be investigated to optimize its therapeutic potential. Third, the efficacy and safety of Triptotriterpenonic acid A need to be evaluated in preclinical and clinical studies for various diseases. Fourth, the formulation and delivery of Triptotriterpenonic acid A need to be improved for better bioavailability and therapeutic efficacy. Fifth, the combination of Triptotriterpenonic acid A with other compounds or therapies needs to be explored for synergistic effects. Overall, Triptotriterpenonic acid A holds great promise as a natural compound for scientific research and therapeutic development.

Synthesemethoden

Triptotriterpenonic acid A can be obtained through the extraction and purification of TwHF, but the yield is low. Therefore, chemical synthesis has been developed as an alternative method. The synthesis of Triptotriterpenonic acid A involves several steps, including the oxidation of betulinic acid, the formation of a lactone ring, and the reduction of the double bond.

Wissenschaftliche Forschungsanwendungen

Triptotriterpenonic acid A has been extensively investigated for its therapeutic potential in various diseases, including rheumatoid arthritis, psoriasis, multiple sclerosis, and cancer. Triptotriterpenonic acid A has been found to inhibit the activation of T cells and the production of pro-inflammatory cytokines, such as interleukin-2 and tumor necrosis factor-alpha. Triptotriterpenonic acid A also induces apoptosis and cell cycle arrest in cancer cells, leading to tumor growth inhibition.

Eigenschaften

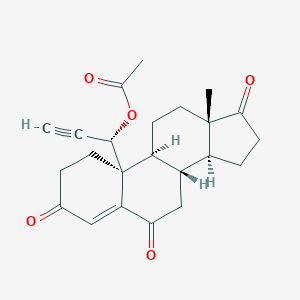

CAS-Nummer |

144629-85-6 |

|---|---|

Produktname |

Triptotriterpenonic acid A |

Molekularformel |

C18H16O7 |

Molekulargewicht |

470.7 g/mol |

IUPAC-Name |

(2R,4S,4aR,6aR,6aS,6bR,12aR,14bR)-4-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid |

InChI |

InChI=1S/C30H46O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-21,23,32H,9-17H2,1-7H3,(H,33,34)/t19-,20?,21-,23+,26-,27-,28+,29-,30-/m1/s1 |

InChI-Schlüssel |

RUJQEBHXYLCSKV-SXSVGGQXSA-N |

Isomerische SMILES |

C[C@]12CCC(=O)C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4C[C@@](C[C@@H]5O)(C)C(=O)O)C)C)C)(C)C |

SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C |

Kanonische SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C |

Synonyme |

3-oxo-22-hydroxy-olean-12-en-29-oic acid 3-oxo-22alpha-hydroxy-delta(12)-oleanen-29-oic acid triptotriterpenonic acid A |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B235229.png)

![(5R,6R)-5-bromo-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione](/img/structure/B235254.png)